molecular formula C13H11N5 B11056151 (3Z)-2-amino-3-[(4-methylphenyl)imino]propane-1,1,3-tricarbonitrile

(3Z)-2-amino-3-[(4-methylphenyl)imino]propane-1,1,3-tricarbonitrile

Cat. No.: B11056151
M. Wt: 237.26 g/mol
InChI Key: YERRGYWQDGLNPD-UHFFFAOYSA-N
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Description

2-AMINO-1,3-DICYANO-3-[(4-METHYLPHENYL)IMINO]PROPYL CYANIDE is a complex organic compound with a unique structure that includes multiple cyano groups and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1,3-DICYANO-3-[(4-METHYLPHENYL)IMINO]PROPYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by the addition of an amine source to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1,3-DICYANO-3-[(4-METHYLPHENYL)IMINO]PROPYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-AMINO-1,3-DICYANO-3-[(4-METHYLPHENYL)IMINO]PROPYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-1,3-DICYANO-3-[(4-METHYLPHENYL)IMINO]PROPYL CYANIDE involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The imino group can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-1,3-DICYANO-3-[(4-METHYLPHENYL)IMINO]PROPYL CYANIDE is unique due to its combination of cyano and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

2-amino-3,3-dicyano-N-(4-methylphenyl)propanimidoyl cyanide

InChI

InChI=1S/C13H11N5/c1-9-2-4-11(5-3-9)18-12(8-16)13(17)10(6-14)7-15/h2-5,10,13H,17H2,1H3

InChI Key

YERRGYWQDGLNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C#N)C(C(C#N)C#N)N

Origin of Product

United States

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